(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one
Overview
Description
(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, including anticoagulants like rivaroxaban . Its unique structure, featuring an aminomethyl group attached to the oxazolidinone ring, makes it a valuable building block in medicinal chemistry.
Biochemical Analysis
Biochemical Properties
(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain amino acids, which are the building blocks of proteins . The nature of these interactions often involves the formation of covalent bonds or hydrogen bonds, which can influence the structure and function of the proteins involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have protective effects against cellular oxidative stress, which is a significant factor in many diseases . This compound can modulate the activity of certain enzymes and proteins, thereby altering cellular responses and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it has been found to interact with certain peptides, stabilizing their structure and preventing aggregation . These interactions are crucial for maintaining cellular homeostasis and preventing disease progression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the application of 5S management in laboratory settings can improve the utilization rate of laboratory space and work time, optimizing the research environment and reducing potential safety hazards . Long-term effects on cellular function have also been observed, indicating the importance of monitoring this compound over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as reducing stress or improving metabolic function . At higher doses, toxic or adverse effects can occur, highlighting the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For example, it may influence the sulfur metabolism pathway, which is essential for the biosynthesis of sulfur-containing amino acids . These interactions can affect metabolic flux and metabolite levels, impacting overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within specific tissues can influence its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its localization can provide insights into its role in cellular processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one typically involves the reaction of an appropriate precursor with aminomethylating agents under controlled conditions. One common method involves the reaction of a suitable oxazolidinone derivative with formaldehyde and ammonium chloride in the presence of a base . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the aminomethyl group, potentially leading to different derivatives.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with different functional groups, while substitution reactions can introduce a wide range of new functionalities .
Scientific Research Applications
(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.
Mechanism of Action
The mechanism of action of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one primarily involves its role as an intermediate in drug synthesis. In the case of rivaroxaban, the compound contributes to the formation of the active site that inhibits factor Xa, a key enzyme in the coagulation cascade . This inhibition prevents the formation of blood clots, making rivaroxaban an effective anticoagulant.
Comparison with Similar Compounds
Similar Compounds
(5S)-5-(aminomethyl)-2-pyrrolidinone: Another chiral compound with similar aminomethyl functionality.
(5S)-5-(aminomethyl)-2-oxazolidinone: A closely related compound with slight structural differences.
Uniqueness
(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one is unique due to its specific configuration and functional groups, which make it particularly suitable for the synthesis of certain pharmaceuticals. Its chiral nature and the presence of the oxazolidinone ring contribute to its distinct reactivity and applications in medicinal chemistry .
Properties
IUPAC Name |
(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-1-3-2-6-4(7)8-3/h3H,1-2,5H2,(H,6,7)/t3-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHZAMBLEKHDBP-VKHMYHEASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)N1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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